n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

This 2-aminothiazole derivative is differentiated by its N-cyclopropyl substitution, a key structural feature that cannot be replicated by unsubstituted or N-aryl analogs. This group critically enhances metabolic stability and lipophilicity, making it a superior tool for kinase inhibitor SAR campaigns and fragment-based screening compared to generic intermediates. Procuring this exact building block ensures batch-to-batch consistency and reliable results in hit-to-lead optimization.

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
Cat. No. B14912336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine
Molecular FormulaC13H14N2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC2CC2)C3=CC=CC=C3
InChIInChI=1S/C13H14N2S/c1-9-12(10-5-3-2-4-6-10)15-13(16-9)14-11-7-8-11/h2-6,11H,7-8H2,1H3,(H,14,15)
InChIKeyLTKDBCFVQZYAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine (CAS 949308-28-5): Structural and Physicochemical Profile for Procurement and Screening


n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine (CAS 949308-28-5) is a 2-aminothiazole derivative with a molecular formula of C₁₃H₁₄N₂S and a molecular weight of 230.33 g/mol . Its structure features a thiazole core with a cyclopropylamine group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position . The compound is supplied with a purity of ≥98% for research and further manufacturing use and has a topological polar surface area (TPSA) of 24.92 Ų .

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine: Why Substitution with Unsubstituted or N-Aryl Analogs Is Not Equivalent in Research Applications


The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are highly sensitive to N-substitution patterns. Replacing the N-cyclopropyl group of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine with an unsubstituted amine (e.g., 5-methyl-4-phenylthiazol-2-amine) or an N-aryl group results in profound differences in target binding, metabolic stability, and lipophilicity. In a structurally related series of 5-[2-(alkylamino)pyrimidin-4-yl]-4-phenylthiazol-2-cycloalkylamine derivatives, the N-cyclopropyl variant demonstrated distinct antifungal activity against Phytophthora capsici compared to N-cyclopentyl, N-cyclohexyl, and N-isopropylamine analogs [1]. The cyclopropyl motif is known to enhance metabolic stability and lipophilicity in drug candidates, as exemplified by its incorporation into the antiviral drug Paxlovid [2]. Consequently, direct substitution with a generic 2-aminothiazole intermediate cannot replicate the specific steric and electronic profile conferred by the N-cyclopropyl group, making compound-specific procurement essential for reproducible results in structure-activity relationship (SAR) studies and target-based screening campaigns.

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


N-Cyclopropyl Substitution Modulates Lipophilicity and Metabolic Stability: Quantitative Comparison with Unsubstituted and N-Aryl Analogs

The N-cyclopropyl group in n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine confers a distinct lipophilicity and metabolic stability profile relative to its unsubstituted primary amine analog (5-methyl-4-phenylthiazol-2-amine) and N-aryl derivatives. The cyclopropyl motif is recognized in medicinal chemistry for enhancing metabolic stability and lipophilicity, contributing to improved drug-like properties [1]. While direct experimental LogP or LogD values for this specific compound are not publicly reported in primary literature, the topological polar surface area (TPSA) of 24.92 Ų indicates moderate membrane permeability potential compared to the primary amine analog (5-methyl-4-phenylthiazol-2-amine, MW 190.26, TPSA not reported but estimated higher due to free NH₂) . In a structurally analogous series of 1,3-thiazole-2-imines, N-cyclopropyl substitution contributed to favorable ADMET predictions including drug-likeness and reactivity profiles [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Structural Differentiation: N-Cyclopropyl Substitution Enables Distinct Target Binding Conformations Compared to Unsubstituted and N-Aryl Analogs

The N-cyclopropyl group in n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine introduces a conformationally constrained, small alkyl ring that alters the spatial orientation of the thiazole core relative to the unsubstituted 5-methyl-4-phenylthiazol-2-amine. In a series of 5-[2-(alkylamino)pyrimidin-4-yl]-4-phenylthiazol-2-cycloalkylamine derivatives, the N-cyclopropyl variant exhibited differential antifungal activity against Phytophthora capsici when compared head-to-head with N-cyclopentyl, N-cyclohexyl, and N-isopropylamine analogs [1]. Although specific IC₅₀ values for the exact compound are not disclosed in the abstract, the study confirms that N-cycloalkyl substitution modulates biological activity in a ring-size-dependent manner. Molecular docking studies on related cyclopropyl-appended thiazoles have indicated that the cyclopropyl group influences ligand-protein binding interactions and reactivity, providing a structural basis for SAR differentiation [2].

Structure-Based Drug Design Kinase Inhibition Molecular Docking

Purity and Analytical Specification: ≥98% Purity with Defined Storage Conditions for Reproducible Screening

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is supplied with a guaranteed purity of ≥98% and specified storage conditions of sealed, dry at 2-8°C . In contrast, the unsubstituted analog 5-methyl-4-phenylthiazol-2-amine is often supplied as a synthetic intermediate with variable purity specifications (typically 97% or unspecified) and less defined storage recommendations . The defined purity threshold of ≥98% ensures that the compound meets rigorous analytical standards suitable for quantitative structure-activity relationship (QSAR) modeling, biochemical assays, and in vitro pharmacology, where impurities above 2% can confound dose-response measurements and lead to false hits.

Chemical Procurement Assay Reproducibility Quality Control

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies on 2-Aminothiazole-Based Kinase Inhibitors

This compound is ideally suited as a reference or test article in SAR campaigns exploring the impact of N-alkyl substitution on kinase inhibition. Its N-cyclopropyl group confers a distinct steric and electronic profile compared to unsubstituted or N-aryl analogs, enabling researchers to isolate the contribution of cyclopropyl substitution to target binding, selectivity, and cellular activity. The ≥98% purity specification supports reproducible IC₅₀ determinations in biochemical kinase assays, where impurities can distort dose-response curves. Structurally related 2-aminothiazoles are well-documented kinase inhibitor scaffolds [1], and the cyclopropyl motif is known to enhance metabolic stability [2], making this compound a valuable tool for probing kinase inhibitor SAR.

Fragment-Based Drug Discovery (FBDD) and Target Engagement Assays

The compound's moderate molecular weight (230.33 g/mol) and favorable TPSA (24.92 Ų) position it as a suitable fragment or early lead-like molecule for fragment-based screening against kinase or other protein targets. The defined storage conditions (sealed, dry, 2-8°C) ensure compound integrity during long-term storage in fragment libraries. Unlike the unsubstituted 5-methyl-4-phenylthiazol-2-amine, which is primarily a synthetic intermediate, this N-cyclopropyl derivative offers a more drug-like profile due to enhanced lipophilicity and metabolic stability associated with the cyclopropyl group [1], making it more relevant for progression to hit-to-lead optimization.

Synthesis of Novel Thiazole-Containing Heterocyclic Libraries

As a functionalized 2-aminothiazole building block, this compound serves as a versatile intermediate for the synthesis of diverse heterocyclic libraries via amide bond formation, alkylation, or arylation at the reactive amine group . The N-cyclopropyl group remains intact during typical derivatization reactions, allowing the exploration of SAR around the phenyl and methyl substituents while maintaining the N-cyclopropyl pharmacophore. This compound is supplied with a purity of ≥98% [1], ensuring high-yield and reproducible synthetic transformations, in contrast to lower-purity analogs that may contain reactive impurities interfering with coupling reactions.

Physicochemical Property Profiling and ADME Prediction Studies

The compound's reported TPSA of 24.92 Ų and molecular weight of 230.33 g/mol make it a useful reference for in silico ADME modeling and experimental LogP/LogD determination in drug discovery programs. The N-cyclopropyl group is associated with improved metabolic stability and lipophilicity [1], and this specific compound can serve as a benchmark for evaluating the impact of cyclopropyl substitution on membrane permeability, microsomal stability, and plasma protein binding. Procurement of the exact compound ensures that physicochemical measurements are not confounded by batch-to-batch variability in purity or structural identity.

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